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molecular formula C2H6O6S2 B031147 1,2-Ethanedisulfonic acid CAS No. 110-04-3

1,2-Ethanedisulfonic acid

Cat. No. B031147
M. Wt: 190.2 g/mol
InChI Key: AFAXGSQYZLGZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09061978B1

Procedure details

The second method relates to a process for the direct sulfonation of ethanol with gaseous sulfur trioxide. A two stage process is described by Breslow et al (J. Am. Chem. Soc., 1954, Vol 76, pp 5361-5363). First, ethanol is reacted with the first mole of sulfur trioxide at a lower temperature of 0-5° C., then with the second mole of sulfur trioxide at a higher temperature of 50-70° C. Ethionic acid is obtained as a viscous, pale amber liquid. This two stage process is difficult to implement on an industrial scale, since the reaction heat from the exothermic sulfonation is inherently difficult to remove in the first stage at a temperature of 0-5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])(=[O:3])=[O:2].[CH2:5](O)[CH3:6]>>[S:1]([CH2:6][CH2:5][S:1]([OH:4])(=[O:3])=[O:2])([OH:4])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a higher temperature of 50-70° C

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)CCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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